molecular formula C₁₇H₁₆N₆O₂ B560538 TLR7-agonist-1 CAS No. 1642857-69-9

TLR7-agonist-1

カタログ番号 B560538
CAS番号: 1642857-69-9
分子量: 336.35
InChIキー: FVKOYFLAKSGBBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TLR7-agonist-1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 . It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . TLR7 agonists, such as imiquimod, have been approved for topical use in treating warts caused by papillomavirus and for actinic keratosis . They have also been investigated for cancer immunotherapy due to their ability to induce robust production of anti-cancer cytokines such as interleukin-12 .

科学的研究の応用

Immunotherapy and Vaccine Development

Field

Immunology and Vaccine Development

Application

TLR7 agonists have been found to stimulate innate and acquired immunity, making them effective against various diseases. They are being used in the development of immunotherapies and vaccines .

Method of Application

TLR7 agonists are used to stimulate the immune response. They are often combined with other therapeutic agents or used as adjuvants in vaccines to enhance their efficacy .

Results

Studies have shown that TLR7 agonists can effectively stimulate the immune response, leading to improved outcomes in the treatment of various diseases. They have also been found to enhance the efficacy of vaccines .

Treatment of Respiratory Allergies

Field

Allergology

Application

TLR7 agonists have been investigated for their potential in altering immune responses in the upper airways, which may contribute to the reduction in allergic reactivity .

Method of Application

In a study, the TLR7 agonist GSK2245035 was administered to patients with respiratory allergies to explore its effects .

Results

The study aimed to explore the potential of TLR7 agonists in altering immune responses in the upper airways, which may contribute to the reduction in allergic reactivity .

Antiviral Therapy

Field

Virology

Application

TLR7 agonists have been found to stimulate innate and acquired immunity, which is effective against various viral infections, including COVID-19 .

Method of Application

TLR7 agonists are used to stimulate the immune response against viral infections. They can be used as standalone treatments or in combination with other antiviral therapies .

Results

Studies have shown that TLR7 agonists can effectively stimulate the immune response against viral infections, leading to improved outcomes in the treatment of diseases like COVID-19 .

Cancer Immunotherapy

Field

Oncology

Application

TLR7/TLR8 can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .

Method of Application

TLR7 agonists are used to stimulate the immune response against cancer cells. They can be used as standalone treatments or in combination with other cancer therapies .

Results

Studies have shown that TLR7 agonists can effectively stimulate the immune response against cancer cells, leading to improved outcomes in the treatment of various tumors .

Modulation of Immune Responses in Upper Airways

Field

Immunology and Allergology

Results

Vaccine Adjuvant Activity

Field

Immunology and Vaccine Development

Application

Small molecule TLR7/8 agonists exhibit potential vaccine adjuvant activity with improved humoral and T-cell mediated immunity, through their ability to activate the antigen presenting cells (APCs) .

Method of Application

TLR7/8 agonists are used as adjuvant candidates for inactivated viral antigens apart from various subunit and recombinant antigens, that are poorly immunogenic .

Results

The ability of TLR7/8 agonists to activate specific innate immune cells results in the modulation of humoral and T-cell mediated immunity .

Safety And Hazards

TLR7-agonist-1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOYFLAKSGBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TLR7-agonist-1

Citations

For This Compound
26
Citations
D Kaushik, S Dhingra, MT Patil, S Piplani… - Human Vaccines & …, 2020 - Taylor & Francis
Better adjuvants are needed for vaccines against seasonal influenza. TLR7 agonists are potent activators of innate immune responses and thereby may be promising adjuvants. Among …
Number of citations: 14 www.tandfonline.com
A Mukherjee, D Raychaudhuri, BP Sinha… - Journal of Medicinal …, 2020 - ACS Publications
… In summary, we have been able to define minimal structural requirements in a purine scaffold TLR7 agonist 1 and identify a singular “chemical switch” in the scaffold that could transform …
Number of citations: 18 pubs.acs.org
E Yoo, ACD Salyer, MJH Brush, Y Li… - Bioconjugate …, 2018 - ACS Publications
Immunogens carried in lymphatic fluid drain via afferent vessels into regional lymph nodes and facilitate the efficient induction of appropriate immune responses. The lymphatic system …
Number of citations: 24 pubs.acs.org
S Guzelj, M Weiss, B Slutter, R Frkanec… - Journal of medicinal …, 2022 - ACS Publications
… Chemical structures of the TLR7 agonist 1, the NOD2 agonist 2, and the conjugated NOD2/… acetic acid gave 7, which was hydrolyzed with sodium hydroxide to afford the TLR7 agonist 1. …
Number of citations: 6 pubs.acs.org
V Salvi, V Gianello, S Busatto, P Bergese, L Andreoli… - JCI insight, 2018 - ncbi.nlm.nih.gov
The excessive production of type I IFNs is a hallmark and a main pathogenic mechanism of many autoimmune diseases, including systemic lupus erythematosus (SLE). In these …
Number of citations: 98 www.ncbi.nlm.nih.gov
M Koupenova, HA Corkrey, O Vitseva, G Manni… - Nature …, 2019 - nature.com
Influenza infection increases the incidence of myocardial infarction but the reason is unknown. Platelets mediate vascular occlusion through thrombotic functions but are also …
Number of citations: 244 www.nature.com
S Caielli, S Athale, B Domic, E Murat… - Journal of Experimental …, 2016 - rupress.org
Autoantibodies against nucleic acids and excessive type I interferon (IFN) are hallmarks of human systemic lupus erythematosus (SLE). We previously reported that SLE neutrophils …
Number of citations: 383 rupress.org
S Grassin-Delyle, C Abrial, H Salvator… - Journal of innate …, 2020 - karger.com
Background: The Toll-like receptor (TLR) family is involved in the recognition of and response to microbial infections. These receptors are expressed in leukocytes. TLR stimulation …
Number of citations: 88 karger.com
C Liu, C Han, J Liu - Oncology Research Featuring Preclinical …, 2019 - ingentaconnect.com
Toll-like receptors (TLRs) are associated with tumor growth and immunosuppression, as well as apoptosis and immune system activation. TLRs can activate apoptosis and innate and …
Number of citations: 25 www.ingentaconnect.com
LB Dall, B Deleuran, LJ Østergaard, M Mardahl… - Lupus, 2022 - journals.sagepub.com
Aim Current treatment of Systemic Lupus Erythematosus (SLE) is suboptimal and causes broad immunosuppression. Therapeutic use of helminths or helminth products has been …
Number of citations: 6 journals.sagepub.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。